molecular formula C9H18N2O2 B571936 trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol CAS No. 1212102-23-2

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol

Cat. No.: B571936
CAS No.: 1212102-23-2
M. Wt: 186.255
InChI Key: OMLCKZIESCBVHS-IUCAKERBSA-N
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Description

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol: is a chemical compound with the molecular formula C9H18N2O2. It is known for its unique structure, which includes a diazepane ring and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a diazepane derivative with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • trans-4-(1,4-Diazepan-1-yl)tetrahydro-2-furanol
  • trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-pyranol
  • trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-thiophenol

Uniqueness

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol is unique due to its specific combination of a diazepane ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(3R,4S)-4-(1,4-diazepan-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLCKZIESCBVHS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCN(C1)[C@H]2COC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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